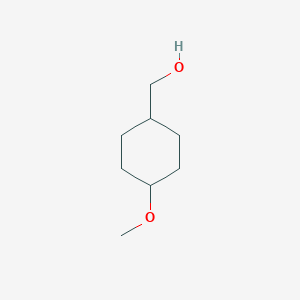

(4-Methoxycyclohexyl)methanol

Cat. No. B3045096

M. Wt: 144.21 g/mol

InChI Key: NCHJRCMIGDFPBX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05972552

Procedure details

Modified polyvinylbutryal containing a pendant group with cyclohexanol was prepared by the reaction of PVB with tetrahydropyranyl (THP) protected bromomethylcyclohexanol, followed by acid hydrolysis of the THP protection group. The THP-protected cyclohexanol-containing moiety was prepared by the following reaction sequence: 4-Methoxycyclohexanoic acid was reduced with borane-tetrahydrofuran complex to obtain 4-bromomethyl-cyclohexanol. This compound was treated with phosphorus tribromide to obtain the corresponding bromo compound. This bromo compound was reacted with trimethylsilyliodide to cleave the methoxy group to obtain 4-bromomethyl-cyclohexanol, which in turn was treated with dihyhdropyran to obtain the tetrahydropyranyl-protected bromomethylcyclohexanol. This preparation is represented by the following reaction scheme and further described in paragraphs a-d below. ##STR15## a) Preparation of 4-bromomethylcyclohexanol (C-3): 4-Methoxycyclohexanoic acid (13.0 g) was dissolved in THF (20 g), and cooled with ice. Then, borane-tetrahydrofuran complex (80 ml of 1M solution) was added and stirred overnight. Excess borane was destroyed by adding 15 ml of water dropwise until no effervescence was observed. The solution was then neutralized with potassium carbonate. The THF layer was dried over anhydrous magnesium sulfate and filtered. The solvent from the filtrate was removed under vacuum to obtain the desired 4-methoxycyclohexylmethanol (12.0 g).

[Compound]

Name

tetrahydropyranyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

BrCC1CCC(O)CC1.[CH3:10][O:11][CH:12]1[CH2:17][CH2:16][CH:15]([C:18](O)=[O:19])[CH2:14][CH2:13]1>>[CH3:10][O:11][CH:12]1[CH2:17][CH2:16][CH:15]([CH2:18][OH:19])[CH2:14][CH2:13]1

|

Inputs

Step One

[Compound]

|

Name

|

tetrahydropyranyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC1CCC(CC1)O

|

Step Three

|

Name

|

|

|

Quantity

|

13 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1CCC(CC1)C(=O)O

|

[Compound]

|

Name

|

THF

|

|

Quantity

|

20 g

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated with dihyhdropyran

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This preparation is represented by the following reaction scheme

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled with ice

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, borane-tetrahydrofuran complex (80 ml of 1M solution) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Excess borane was destroyed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 15 ml of water dropwise until no effervescence

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The THF layer was dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent from the filtrate was removed under vacuum

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1CCC(CC1)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 12 g | |

| YIELD: CALCULATEDPERCENTYIELD | 101.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |